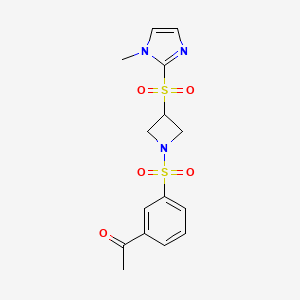

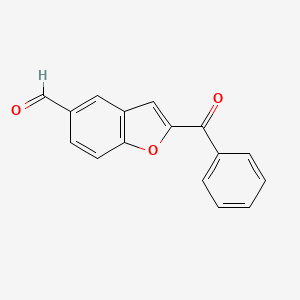

![molecular formula C19H14N4O B2587567 1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1207016-62-3](/img/structure/B2587567.png)

1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The synthesis of imidazole has been well studied in the past decade because of its importance as a bioactive scaffold .

Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole has become an important synthon in the development of new drugs .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Potential

Imidazo[1,5-a]pyridine derivatives have demonstrated promising antibacterial and antifungal properties . The synthesized compound’s antibacterial potential was assessed, revealing significant activity against various pathogens. Its mode of action likely involves disrupting essential cellular processes, making it a potential candidate for combating drug-resistant microbes.

Anticancer Activity

Research has highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives. These compounds exhibit diverse effects, including inhibition of cancer cell growth, induction of apoptosis, and interference with signaling pathways . Specifically, the compound’s interaction with key enzymes or receptors involved in cancer progression warrants further investigation.

Optoelectronic Applications

Imidazo[1,5-a]pyridine-based molecules have found applications in optoelectronic devices. Their unique electronic properties make them suitable for organic light-emitting diodes (OLEDs), solar cells, and sensors . Researchers are exploring their luminescent behavior and charge transport capabilities for next-generation technologies.

Confocal Microscopy and Imaging

The compound’s fluorescence properties position it as a potential emitter for confocal microscopy and bioimaging. Its ability to selectively label specific cellular structures could aid in visualizing biological processes at the subcellular level .

Drug Development

Imidazo[1,5-a]pyridine derivatives serve as valuable scaffolds for drug development. Researchers have explored their potential as kinase inhibitors, protease inhibitors, and other therapeutic agents . Investigating their interactions with specific protein targets can guide the design of novel drugs.

Materials Science

Due to their versatile chemical structure, imidazo[1,5-a]pyridine derivatives contribute to materials science. Their incorporation into polymers, nanoparticles, and functional materials enhances properties such as conductivity, stability, and optical behavior . Researchers continue to explore novel applications in this field.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name |

1-phenyl-N-pyridin-3-ylbenzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O/c24-19(22-15-5-4-10-20-12-15)14-8-9-18-17(11-14)21-13-23(18)16-6-2-1-3-7-16/h1-13H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKYEYUTKSAZGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

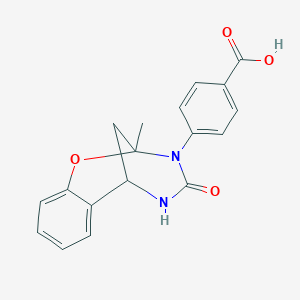

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)

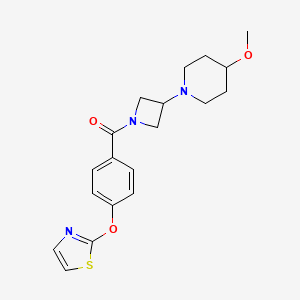

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2587493.png)

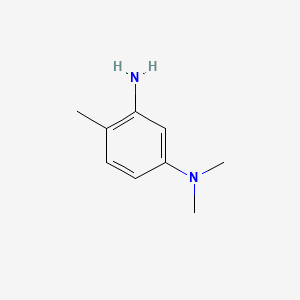

![N-[2-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B2587497.png)

![(2E)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}-3-(2-furyl)prop-2-en-1-one](/img/structure/B2587501.png)

![Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2587502.png)

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]acetamide](/img/structure/B2587505.png)